ESI-09

Catalog No.
S548372
CAS No.
M.F
C16H15ClN4O2
M. Wt
330.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ESI-09

Product Name

ESI-09

IUPAC Name

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

InChI

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+

InChI Key

DXEATJQGQHDURZ-DEDYPNTBSA-N

SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile, ESI-09

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N

Description

The exact mass of the compound (1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide is 330.08835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemistry

Application Summary: ESI-09 is known to target the cAMP-binding domain of EPAC/cAMP-GEF and inhibit cAMP-dependent EPAC GEF activity .

Methods of Application: The compound is used in vitro to assess the inhibition of EPAC1 and EPAC2, which are exchange proteins directly activated by cAMP. It is applied in varying concentrations to determine the IC50 values against these proteins .

Results and Outcomes: ESI-09 has shown to inhibit EPAC1 and EPAC2 with IC50 values of 3.2 and 1.4 µM, respectively. It exhibits selectivity for EPAC over PKA, making it a valuable tool for studying cAMP-mediated signaling pathways .

Pharmacology

Application Summary: In pharmacology, ESI-09 serves as a selective EPAC inhibitor, providing insights into the role of EPACs in various pathologies .

Methods of Application: Pharmacological studies involve administering ESI-09 to cell cultures or animal models to observe the effects on EPAC-mediated processes .

Results and Outcomes: Research has demonstrated that ESI-09 can recapitulate the genetic phenotypes of EPAC knockout mice when applied in vivo, confirming its role as an EPAC-specific antagonist .

Molecular Biology

Application Summary: ESI-09 is utilized in molecular biology to study the intracellular effects of the second messenger cAMP .

Methods of Application: Molecular biologists use ESI-09 to inhibit EPAC activity in various assays, allowing for the exploration of cAMP’s role in cellular processes .

Results and Outcomes: Studies have shown that ESI-09 induces residue-dependent chemical shift changes in NMR data, supporting its specificity as an EPAC inhibitor .

Clinical Research

Methods of Application: Clinical research applications would likely involve the use of ESI-09 in preclinical studies to evaluate its potential as a therapeutic agent .

Results and Outcomes: The compound’s ability to selectively inhibit EPACs suggests potential for the development of new treatments for diseases where EPACs are implicated .

Neuroscience

Application Summary: In neuroscience, ESI-09 helps in studying the role of EPACs in neural functions and disorders .

Methods of Application: Neuroscientists apply ESI-09 to neural cell lines or brain tissue to investigate the effects on neural signaling pathways .

Results and Outcomes: Research indicates that ESI-09 can inhibit EPAC-mediated Akt phosphorylation in neural cells, which is significant for understanding neural cell signaling .

Biotechnology

Application Summary: ESI-09’s ability to modulate EPAC activity is of interest in biotechnological applications, such as drug screening and development .

Methods of Application: Biotechnologists use ESI-09 in high-throughput screening assays to identify new compounds that can modulate EPAC activity .

Results and Outcomes: The specificity and potency of ESI-09 make it a valuable tool for screening potential drugs that target the cAMP signaling pathway .

Cancer Research

Application Summary: ESI-09 has been explored for its potential in cancer research due to its ability to inhibit EPACs, which are involved in cancer cell proliferation and survival .

Methods of Application: Cancer researchers apply ESI-09 to various cancer cell lines to study its effects on cell growth, apoptosis, and other cellular behaviors influenced by EPAC signaling .

Results and Outcomes: Studies have shown that ESI-09 can reduce cancer cell viability and induce apoptosis in certain cancer cell lines, suggesting a potential therapeutic role for EPAC inhibitors in cancer treatment .

Cardiology

Application Summary: In cardiology, ESI-09 is used to investigate the role of EPACs in cardiac function and pathology .

Methods of Application: ESI-09 is administered to animal models to observe its effects on heart rate, myocardial contractility, and response to cardiac stress .

Results and Outcomes: Research indicates that ESI-09 can modulate cardiac EPAC activity, affecting heart function and potentially offering insights into new treatments for heart diseases .

Endocrinology

Application Summary: ESI-09’s inhibition of EPACs has implications for the study of hormone secretion and action in endocrinology .

Methods of Application: Endocrinologists use ESI-09 to assess the impact of EPAC inhibition on hormone release from endocrine cells .

Results and Outcomes: The compound has been shown to affect insulin secretion in pancreatic beta cells, which is crucial for understanding and treating diabetes .

Immunology

Application Summary: ESI-09 is relevant in immunology for studying the cAMP-mediated regulation of immune responses .

Methods of Application: Immunologists apply ESI-09 to immune cells to investigate its effects on cell signaling pathways that control inflammation and immunity .

Results and Outcomes: Findings suggest that ESI-09 can influence immune cell function, which may have implications for the development of immunomodulatory therapies .

Gastroenterology

Application Summary: In gastroenterology, ESI-09 helps in understanding gastrointestinal motility and disorders related to EPAC signaling .

Methods of Application: Researchers use ESI-09 to study its effects on smooth muscle cells and neurons within the gastrointestinal tract .

Results and Outcomes: ESI-09 has been found to alter gastrointestinal motility in experimental models, providing insights into potential treatments for motility disorders .

Renal Physiology

Application Summary: ESI-09 is used in renal physiology to explore the role of EPACs in kidney function and blood pressure regulation .

Methods of Application: The compound is applied to kidney cell cultures or animal models to study its effects on renal blood flow and filtration .

Results and Outcomes: Research has demonstrated that ESI-09 can affect kidney cell signaling and function, which may be relevant for treating hypertension and kidney diseases .

Lithium Synergy in Pancreatic Cancer

Application Summary: ESI-09 has been studied for its synergistic effects with lithium in suppressing pancreatic cancer cell proliferation and survival .

Methods of Application: The study involved treating pancreatic cancer cell lines PANC-1 and MiaPaCa-2 with a combination of lithium and ESI-09. Cell viability was measured after 48 hours of incubation with different doses of both compounds .

Results and Outcomes: The results showed that lithium and ESI-09 synergistically inhibit pancreatic cancer cell growth and survival.

Defining the Therapeutic Window

Application Summary: ESI-09’s therapeutic window has been characterized to ensure its specificity as an EPAC inhibitor and to avoid non-specific protein denaturation .

Methods of Application: Biochemical and pharmacological characterizations, along with structure-activity relationship (SAR) analysis, were conducted to determine the effective concentrations of ESI-09 that inhibit EPAC activity without causing protein destabilization .

Results and Outcomes: This was supported by NMR data showing residue-dependent chemical shift changes at low concentrations .

ESI-09 is a novel compound identified as a selective antagonist of the Exchange Protein directly Activated by Cyclic Adenosine Monophosphate (EPAC) proteins, specifically EPAC1 and EPAC2. It was discovered through high-throughput screening of chemical libraries and has shown significant potential in modulating cellular signaling pathways influenced by cyclic adenosine monophosphate. ESI-09 has a unique chemical structure characterized by a 3-chlorophenyl moiety, which is crucial for its biological activity .

ESI-09 primarily functions by inhibiting the guanine nucleotide exchange factor activity of EPAC proteins. The compound exhibits dose-dependent inhibition with apparent half-maximal inhibitory concentration (IC50) values significantly below the concentrations typically used in pharmacological applications. For instance, ESI-09 shows an IC50 of approximately 10.8 µM against EPAC1 and 2.4 µM against EPAC2 .

The compound's interaction with EPAC proteins does not lead to significant destabilization or denaturation of these proteins at pharmacologically effective concentrations, as evidenced by nuclear magnetic resonance data that indicate specific residue-dependent chemical shift changes without loss of structural integrity .

ESI-09 has demonstrated various biological activities, particularly in the context of pancreatic beta-cell function and cancer cell migration. It inhibits Akt phosphorylation, which is critical for insulin secretion in pancreatic beta cells, thereby suggesting its potential role in diabetes management . Furthermore, ESI-09 has been shown to block the migration of cancer cell lines such as AsPC-1 and PANC-1, indicating its potential utility in cancer therapy .

The synthesis of ESI-09 involves efficient methodologies that yield high purity and yield. A notable approach includes a one-pot synthesis protocol for an isoxazole synthon, which is integral to the compound's structure. The synthesis process has been optimized to ensure reliability and reproducibility, making it feasible for broader applications in research and development .

Due to its specific inhibitory action on EPAC proteins, ESI-09 holds promise in several therapeutic areas:

  • Diabetes Management: By modulating insulin secretion pathways.
  • Cancer Therapy: By inhibiting cancer cell migration and proliferation.
  • Cardiovascular Research: As a tool for studying cAMP signaling pathways.

These applications highlight ESI-09's versatility as a research tool and potential therapeutic agent.

Interaction studies have confirmed that ESI-09 selectively binds to EPAC proteins without significantly affecting other cellular pathways. This specificity is crucial for minimizing side effects in therapeutic contexts. The compound's hydrophobic nature contributes to its solubility challenges but also enhances its binding affinity to target proteins .

Several compounds share structural or functional similarities with ESI-09. These include:

Compound NameMechanism of ActionUnique Features
HJC0726EPAC antagonistHigher potency than ESI-09 against EPAC2
8-NBD-cAMPcAMP analogueServes as a fluorescent probe for cAMP signaling
CE3F4EPAC antagonistDifferent binding profile compared to ESI-09

ESI-09 stands out due to its selective action on both EPAC1 and EPAC2 while maintaining low toxicity levels at effective concentrations. Its unique structural elements allow for specific interactions that are not observed with other similar compounds, making it an important candidate for further research in pharmacology and drug development .

One-Pot Isoxazole Synthon Procedure

The synthesis of 3-(5-tert-butylisoxazol-3-yl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile (ESI-09) employs a highly efficient one-pot procedure for the preparation of the isoxazole synthon [1]. This methodology represents a significant improvement over traditional multi-step approaches by combining the formation of the β-diketone intermediate and subsequent cyclization into a single operation [1].

The one-pot isoxazole synthesis begins with pinacolone as the starting material, which undergoes condensation with diethyl oxalate in the presence of sodium hydride [1]. The reaction proceeds through the formation of a β-diketone intermediate, which is then directly treated with hydroxylamine hydrochloride without isolation or purification [1]. This approach eliminates the need for multiple column chromatography steps while maintaining high synthetic efficiency [1].

The optimized procedure involves heating the reaction mixture at 75°C for 24 hours in ethanol, yielding the desired 5-tert-butylisoxazole-3-carboxylic acid ethyl ester in 87% yield [1]. The reaction mixture exhibits excellent selectivity, with thin-layer chromatography revealing only a single clear product spot, indicating minimal byproduct formation [1]. This one-pot methodology reduces the number of purification steps from two to one while achieving comparable yields to the stepwise approach [1].

The reliability of this procedure stems from the compatible reaction conditions required for both the condensation and cyclization steps [1]. The use of ethanol as solvent for the hydroxylamine hydrochloride addition facilitates the subsequent cyclization reaction, while the basic conditions maintained throughout the process prevent premature decomposition of intermediates [1].

Modified Protocols for Cyanomethyl Ketone Intermediate

The preparation of the cyanomethyl ketone intermediate represents a critical step in the ESI-09 synthesis, requiring careful optimization of reaction conditions to achieve satisfactory yields [1]. The modified Kowalski protocol has been extensively investigated to identify optimal conditions for this transformation [1].

Initial attempts using the traditional Kowalski protocol with lithium diisopropylamide (LDA) as the base yielded only 6% of the desired bromomethyl ketone product [1]. Systematic optimization studies revealed that methyllithium (MeLi) serves as the superior base for this transformation, providing significantly improved yields compared to n-butyllithium or LDA [1]. The optimized conditions employ 3.0 equivalents of methyllithium and 1.2 equivalents of dibromomethane at -78°C for 2 hours, resulting in an 84% yield of the bromomethyl ketone intermediate [1].

The mechanism of this transformation involves the formation of an enolate intermediate, followed by α-bromination and subsequent rearrangement [1]. The choice of base significantly influences the reaction outcome, with methyllithium providing the most effective deprotonation while minimizing competing side reactions [1]. The formation of the dibrominated byproduct is effectively suppressed under the optimized conditions, with only trace amounts observed [1].

A direct one-pot procedure for cyanomethyl ketone formation has been developed to further streamline the synthesis [1]. This approach involves the direct treatment of the isoxazole ester with acetonitrile anion, generated from acetonitrile and methyllithium at -78°C [1]. The reaction proceeds smoothly to provide the cyanomethyl ketone intermediate in 61% yield over two steps from the isoxazole ester [1]. This modification eliminates the need for the bromomethyl ketone intermediate, reducing the overall number of synthetic steps [1].

Final Coupling Reactions

The final coupling reaction involves the formation of the hydrazone linkage between the cyanomethyl ketone intermediate and 3-chlorobenzenediazonium chloride [1]. This transformation represents a classic diazo coupling reaction, requiring careful control of reaction conditions to achieve optimal yields [1].

The diazonium salt preparation is performed using standard conditions, involving the treatment of 3-chloroaniline with sodium nitrite in aqueous hydrochloric acid at 0°C [1]. The resulting diazonium salt solution is immediately used in the coupling reaction to prevent decomposition [1]. The coupling reaction is conducted in the presence of sodium acetate as a buffer to maintain appropriate pH conditions [1].

The coupling reaction proceeds rapidly at 0°C, with the hydrazone product forming within 5 minutes of mixing the reactants [1]. The reaction is performed in an ethanol-water mixture, which provides suitable solubility for both reactants while maintaining the stability of the diazonium salt [1]. The product is isolated by extraction with ethyl acetate, followed by purification using silica gel chromatography [1].

The final ESI-09 product is obtained as a yellow solid with a melting point of 146-147°C and demonstrates excellent purity (99.6% by HPLC) [1]. The coupling reaction typically provides yields of 51-61% for the two-step sequence from the isoxazole ester, representing a significant improvement over traditional multi-step approaches [1].

Synthesis Optimization

Yield Improvement Strategies

The optimization of ESI-09 synthesis has focused on systematic evaluation of reaction parameters to maximize overall yield while minimizing the number of synthetic steps [1]. The most significant improvement has been achieved through the implementation of one-pot procedures, which eliminate intermediate purification steps and reduce material losses [1].

The optimization of the bromomethyl ketone synthesis demonstrates the importance of base selection in achieving high yields [1]. Comparative studies of different bases revealed that methyllithium provides superior results compared to lithium diisopropylamide or n-butyllithium [1]. The yield improvement from 6% to 84% represents a fourteen-fold increase in synthetic efficiency through systematic optimization [1].

Temperature control has been identified as a critical factor in yield optimization [1]. The bromomethyl ketone formation requires strict maintenance of -78°C to prevent decomposition and side reactions [1]. Similarly, the isoxazole cyclization benefits from elevated temperatures (75°C) to ensure complete conversion of the hydroxylamine intermediate [1].

Stoichiometric optimization has provided additional yield improvements [1]. The reduction of dibromomethane equivalents from 2.0 to 1.2 while maintaining 3.0 equivalents of methyllithium has resulted in improved yields and reduced byproduct formation [1]. This optimization demonstrates the importance of balanced stoichiometry in complex multi-step reactions [1].

The implementation of the direct cyanomethyl ketone synthesis has provided an alternative approach that eliminates the bromomethyl ketone intermediate entirely [1]. This strategy achieves a 61% yield over two steps while reducing the overall synthetic complexity [1]. The approach demonstrates how strategic route modification can improve both yield and process efficiency [1].

Scalability Considerations

The one-pot isoxazole synthesis demonstrates excellent scalability characteristics [1]. The reaction can be performed in standard laboratory equipment without specialized apparatus, and the 24-hour reaction time is acceptable for large-scale operations [1]. The elimination of intermediate purification steps reduces both labor costs and solvent consumption [1].

The modified Kowalski protocol presents some scalability challenges due to the requirement for low-temperature conditions (-78°C) and the use of methyllithium reagent [1]. However, these conditions are standard in pharmaceutical manufacturing and do not represent insurmountable obstacles for scale-up [1]. The high yield (84%) achieved under these conditions justifies the additional complexity [1].

The final coupling reaction demonstrates excellent scalability characteristics due to its rapid reaction time and use of aqueous conditions [1]. The diazonium salt coupling is a well-established industrial process, and the mild conditions employed in the ESI-09 synthesis are compatible with large-scale operations [1].

Process safety considerations for scale-up include the handling of diazonium salts, which require appropriate safety measures due to their potential instability [1]. The immediate use of the diazonium salt solution without isolation minimizes safety risks while maintaining reaction efficiency [1]. The overall synthetic route has been designed to minimize the use of hazardous reagents while maintaining high yields [1].

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

The structural characterization of ESI-09 and its synthetic intermediates has been comprehensively achieved through nuclear magnetic resonance spectroscopy [1]. The final product exhibits distinctive NMR characteristics that confirm its molecular structure and purity [1].

The 1H NMR spectrum of ESI-09 in DMSO-d6 displays characteristic signals that confirm the presence of all expected structural elements [1]. The broad singlet at 12.70 ppm indicates the presence of the hydrazone NH proton, while the aromatic region (7.25-7.47 ppm) shows the expected pattern for the 3-chlorophenyl substituent [1]. The isoxazole ring proton appears as a singlet at 6.70 ppm, and the tert-butyl group produces a characteristic singlet at 1.39 ppm [1].

The 13C NMR spectrum provides additional structural confirmation, with signals at 181.1 and 179.4 ppm corresponding to the carbonyl carbons [1]. The aromatic carbons appear in the expected range (110.5-160.1 ppm), while the tert-butyl carbons are observed at 32.5 and 28.5 ppm [1]. The cyano carbon signal is present at 113.4 ppm, confirming the integrity of the nitrile functionality [1].

The isoxazole intermediate (compound 6) exhibits characteristic NMR signals in CDCl3, with the isoxazole proton appearing at 6.37 ppm and the ethyl ester signals at 4.43 and 1.41 ppm [1]. The 13C NMR spectrum shows the ester carbonyl at 160.5 ppm and the isoxazole carbons at appropriate chemical shifts [1].

The bromomethyl ketone intermediate (compound 7) demonstrates the expected NMR characteristics, with the CH2Br protons appearing as a singlet at 4.57 ppm in 1H NMR [1]. The 13C NMR spectrum shows the ketone carbons at 185.7 and 183.9 ppm, confirming the successful bromination reaction [1].

Mass Spectrometry Verification

High-resolution mass spectrometry (HRMS) analysis has been employed to verify the molecular composition of ESI-09 and all synthetic intermediates [1]. The mass spectrometric data provide unambiguous confirmation of molecular formulas and demonstrate the high purity of the synthesized compounds [1].

ESI-09 exhibits a molecular ion peak at m/z 331.0969 (M+H)+, which corresponds closely to the calculated value of 331.0956 for the molecular formula C16H16ClN4O2 [1]. The small mass difference (Δm = 0.0013) confirms the accuracy of the structural assignment and demonstrates the high quality of the synthesized material [1].

The isoxazole intermediate (compound 6) shows a molecular ion peak at m/z 198.1131 (M+H)+, matching the calculated value of 198.1125 for C10H16NO3 [1]. The excellent agreement between observed and calculated masses confirms the successful formation of the isoxazole ring system [1].

The bromomethyl ketone intermediate (compound 7) demonstrates a molecular ion peak at m/z 246.0131 (M+H)+, corresponding to the calculated value of 246.0124 for C9H13BrNO2 [1]. The characteristic isotope pattern associated with the bromine atom provides additional confirmation of the molecular structure [1].

The cyanomethyl ketone intermediate (compound 8) exhibits a molecular ion peak at m/z 193.1020 (M+H)+, matching the calculated value of 193.0972 for C10H13N2O2 [1]. The mass spectrometric data confirm the successful incorporation of the cyano group while maintaining the integrity of the isoxazole ring system [1].

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography (HPLC) analysis has been employed to assess the purity of ESI-09 and monitor the progress of synthetic reactions [1]. The HPLC method provides quantitative purity determination and enables the detection of trace impurities that might not be apparent from NMR analysis [1].

The final ESI-09 product demonstrates exceptional purity, with HPLC analysis indicating 99.6% purity [1]. The compound elutes at a retention time of 21.72 minutes under the analytical conditions employed [1]. The high purity value confirms the effectiveness of the purification procedures and demonstrates the suitability of the synthetic route for producing research-grade material [1].

The HPLC method enables the monitoring of reaction progress and the optimization of purification procedures [1]. The chromatographic separation provides baseline resolution of ESI-09 from potential impurities, including unreacted starting materials and synthetic byproducts [1]. The method sensitivity allows for the detection of impurities at levels below 0.5% [1].

Analytical method validation has been performed to ensure the reliability of purity determinations [2]. The HPLC method demonstrates appropriate selectivity, with no interference from synthetic intermediates or common solvents [1]. The method precision has been validated through replicate analyses, confirming the reproducibility of purity measurements [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

330.0883534 g/mol

Monoisotopic Mass

330.0883534 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ESI-09

Dates

Last modified: 08-15-2023
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2: Mediero A, Perez-Aso M, Cronstein BN. Activation of EPAC1/2 is essential for osteoclast formation by modulating NFκB nuclear translocation and actin cytoskeleton rearrangements. FASEB J. 2014 Nov;28(11):4901-13. doi: 10.1096/fj.14-255703. Epub 2014 Aug 13. PubMed PMID: 25122553; PubMed Central PMCID: PMC4200330.
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5: Li X, Guo Q, Gao J, Yang J, Zhang W, Liang Y, Wu D, Liu Y, Weng J, Li Q, Zhang Y. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells. PLoS One. 2013 Oct 29;8(10):e77934. doi: 10.1371/journal.pone.0077934. eCollection 2013. PubMed PMID: 24205033; PubMed Central PMCID: PMC3812155.
6: Rehmann H. Epac-inhibitors: facts and artefacts. Sci Rep. 2013 Oct 23;3:3032. doi: 10.1038/srep03032. PubMed PMID: 24149987; PubMed Central PMCID: PMC3805970.
7: Chen H, Ding C, Wild C, Liu H, Wang T, White MA, Cheng X, Zhou J. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist. Tetrahedron Lett. 2013 Mar 20;54(12):1546-1549. PubMed PMID: 23459418; PubMed Central PMCID: PMC3580859.
8: Almahariq M, Tsalkova T, Mei FC, Chen H, Zhou J, Sastry SK, Schwede F, Cheng X. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Mol Pharmacol. 2013 Jan;83(1):122-8. doi: 10.1124/mol.112.080689. Epub 2012 Oct 11. PubMed PMID: 23066090; PubMed Central PMCID: PMC3533471.

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